Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Description
Historical Context of 1,3,4-Oxadiazole Research
The exploration of 1,3,4-oxadiazoles dates to the mid-20th century, when chemists began systematically investigating heterocyclic compounds for their pharmacological potential. Early work focused on synthesizing stable derivatives capable of mimicking biological molecules, leveraging the oxadiazole ring’s ability to engage in hydrogen bonding and π-π interactions. A pivotal milestone emerged in the 1980s with the discovery that 1,3,4-oxadiazole derivatives could inhibit viral integrases, leading to the development of raltegravir, an FDA-approved HIV treatment introduced in 2007. This breakthrough underscored the scaffold’s utility in targeting enzyme active sites, spurring further research into analogs with modified substituents.
Subsequent decades saw the synthesis of diverse 1,3,4-oxadiazole derivatives, including fenadiazole (a muscle relaxant) and zibotentan (an anticancer agent). These advancements highlighted the structural adaptability of the core ring, enabling fine-tuning of electronic and steric properties. Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate represents a modern iteration of this lineage, incorporating fluorine—a substituent known to enhance metabolic stability and bioavailability—into the aromatic moiety.
Significance in Heterocyclic Chemistry
1,3,4-Oxadiazoles occupy a privileged position in heterocyclic chemistry due to their unique electronic configuration and synthetic accessibility. The ring’s dipole moment, arising from the electronegative oxygen and nitrogen atoms, facilitates interactions with biological targets such as enzymes and receptors. Additionally, the 1,3,4-oxadiazole scaffold serves as a bioisostere for carboxylic acid esters and amides, enabling researchers to modulate drug solubility and permeability without compromising target affinity.
The introduction of fluorine into heterocyclic systems, as seen in this compound, exemplifies a strategic approach to optimizing pharmacokinetic properties. Fluorine’s small atomic radius and high electronegativity minimize steric hindrance while strengthening hydrogen bonds and hydrophobic interactions. These attributes make fluorinated oxadiazoles particularly valuable in central nervous system (CNS) drug design, where blood-brain barrier penetration is critical.
Position within Oxadiazole Classification System
Oxadiazoles are classified into four structural isomers based on nitrogen and oxygen atom placement: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles dominate medicinal chemistry due to their thermodynamic stability and synthetic versatility. The 1,3,4 arrangement positions the oxygen atom adjacent to two nitrogen atoms, creating a conjugated system that enhances aromaticity and resistance to ring-opening reactions.
This compound belongs to the 1,3,4-oxadiazole subclass, distinguished by substituents at positions 2 and 5. The ethyl ester at position 2 introduces an electron-withdrawing group that polarizes the ring, while the 3-fluorophenyl group at position 5 contributes steric bulk and lipophilicity. This substitution pattern contrasts with 1,2,4-oxadiazoles, where substituents typically occupy positions 3 and 5, as seen in compounds like ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-81-1).
Research Scope and Academic Significance
Current research on this compound focuses on its role as a multifunctional building block in drug discovery. The compound’s fluorine atom and ester group provide handles for further derivatization, enabling the synthesis of libraries for high-throughput screening. Recent studies highlight 1,3,4-oxadiazoles’ efficacy against antibiotic-resistant pathogens and tumor cell lines, with Schiff base derivatives demonstrating $$ \text{GI}_{50} $$ values as low as $$ 2.7 \times 10^{-5} \, \text{M} $$ in anticancer assays.
Academic interest also extends to the compound’s potential in materials science, where its rigid, planar structure could enhance charge transport in organic semiconductors. Furthermore, the integration of computational methods—such as density functional theory (DFT) and molecular docking—has accelerated the rational design of 1,3,4-oxadiazole derivatives, reducing reliance on trial-and-error synthesis.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUSFXMFYAZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl 3-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxadiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial activity . Further studies are needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (3k) with structurally analogous derivatives, highlighting substituent effects on synthesis, spectral properties, and physicochemical parameters.
Key Observations:
Substituent Effects on Yield: Electron-donating groups (e.g., 4-methyl in 3e, 4-methoxy in 3f) improve yields (86–82%) by stabilizing intermediates during cyclization . Electron-withdrawing groups (e.g., 3-fluoro in 3k, 2-cyano in 3r) reduce yields (76–65%) due to increased steric/electronic hindrance .
Spectral and Structural Features :
- The 3-fluorophenyl group in 3k adopts an axial conformation in crystal structures, influencing π–π stacking and hydrogen bonding .
- IR spectra consistently show strong C=O stretches (~1740 cm⁻¹), while HRMS confirms molecular ion peaks within ±0.1 Da error .
Pharmacological Potential: Fluorine in 3k enhances bioavailability and metabolic stability compared to non-halogenated analogs (e.g., 3a) . Dichlorophenyl and pyrrole-containing analogs (e.g., compound 16 in ) demonstrate antimicrobial activity, suggesting 3k may have unexplored bioactivity.
Physicochemical Properties :
- Chloro and nitro analogs exhibit higher molecular weights and predicted boiling points, correlating with increased polarity .
Biological Activity
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHF NO
- Molecular Weight : 251.20 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulation.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in microbial metabolism.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells.
- Modulation of Immune Response : The compound regulates cytokine production, thereby influencing inflammatory responses.
Case Studies
A notable case study involved the use of this compound in a preclinical model for cancer therapy. The compound was administered in vivo to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with a placebo.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how can yield and purity be optimized?
The compound is typically synthesized via cyclization reactions under reflux conditions in solvents like ethanol or methanol. Key steps include condensation of hydrazides with activated carbonyl groups, followed by cyclodehydration. Purification is achieved through crystallization or column chromatography, with yields improved by optimizing reaction time, temperature, and stoichiometric ratios of precursors .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic integration.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group parameters: a = 9.4358 Å, b = 10.7862 Å, c = 20.2246 Å, β = 92.159°) .
- Melting point analysis (e.g., 158–160°C) to assess purity .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under dry conditions at room temperature. Avoid prolonged exposure to light, moisture, or high temperatures (>50°C), as decomposition may occur. Use inert atmospheres (e.g., nitrogen) for sensitive reactions .
Advanced Research Questions
Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?
Challenges include resolving weak intermolecular interactions (e.g., C–H⋯F, C–H⋯O hydrogen bonds) and π–π stacking (centroid distances ~3.76 Å). These are tackled using high-resolution X-ray data (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL, achieving low R-values (R₁ = 0.040, wR₂ = 0.104). Hydrogen atoms are modeled using riding coordinates, and thermal parameters are refined anisotropically .
Q. How do substituent variations (e.g., 3-fluorophenyl vs. 4-chlorophenyl) influence biological activity?
Substituents dictate electronic and steric properties, affecting target binding. For example:
- The 3-fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Compared to 4-chlorophenyl analogues (MIC = 1.6 µg/mL against Candida albicans), fluorophenyl derivatives may show altered antimicrobial efficacy due to differences in electronegativity and hydrogen-bonding capacity .
Q. How can contradictions in reported biological data (e.g., varying MIC values) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent). Resolve by:
- Standardizing protocols (CLSI guidelines for antimicrobial testing).
- Validating compound purity via HPLC or crystallography.
- Performing structure-activity relationship (SAR) studies to isolate substituent effects .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic/electrophilic reactions?
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., oxadiazole C-5 position). Molecular docking studies further elucidate binding affinities to biological targets like GABAA receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
